Enhanced Metabolic Stability and Lipophilicity Imparted by the Difluoromethoxy Group
The difluoromethoxy group in (2-(Difluoromethoxy)pyridin-4-yl)boronic acid enhances the metabolic stability and lipophilicity of derived biaryl compounds compared to analogs lacking this group or containing a methoxy substituent [1]. While direct experimental data for the boronic acid itself is limited, this class-level inference is strongly supported by the established role of difluoromethoxy groups in medicinal chemistry. The presence of fluorine atoms is known to increase metabolic stability by blocking oxidative metabolism, and the difluoromethoxy group specifically improves lipophilicity, facilitating better absorption and distribution .
| Evidence Dimension | Metabolic Stability and Lipophilicity |
|---|---|
| Target Compound Data | Contains a difluoromethoxy group, which is known to enhance metabolic stability and lipophilicity compared to methoxy or unsubstituted analogs. |
| Comparator Or Baseline | Analogs lacking a difluoromethoxy group (e.g., methoxy-substituted or unsubstituted pyridine boronic acids). |
| Quantified Difference | The exact quantitative difference is not provided for this specific compound, but the general class effect is well-documented. |
| Conditions | General medicinal chemistry principles; specific data for related compounds show increased metabolic stability and logP values. |
Why This Matters
For procurement, this property makes the compound a preferred building block for synthesizing drug candidates with improved pharmacokinetic profiles.
- [1] Kuujia. (n.d.). Cas no 1628116-87-9 (2-(difluoromethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine). Retrieved from www.kuujia.com View Source
